(2S,3R)-3,4-dihydroxybutan-2-yl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate
CAS No.:
Cat. No.: VC16013656
Molecular Formula: C25H33NO7
Molecular Weight: 459.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H33NO7 |
|---|---|
| Molecular Weight | 459.5 g/mol |
| IUPAC Name | [(2S,3R)-3,4-dihydroxybutan-2-yl] 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate |
| Standard InChI | InChI=1S/C25H33NO7/c1-17(22(28)15-27)32-23(29)21(26-24(30)33-25(2,3)4)14-18-10-12-20(13-11-18)31-16-19-8-6-5-7-9-19/h5-13,17,21-22,27-28H,14-16H2,1-4H3,(H,26,30)/t17-,21?,22+/m0/s1 |
| Standard InChI Key | LGJUQORSIRVXFT-QNGGVGCWSA-N |
| Isomeric SMILES | C[C@@H]([C@@H](CO)O)OC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC(C(CO)O)OC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, [(2S,3R)-3,4-dihydroxybutan-2-yl] 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate, reflects its intricate architecture. Key features include:
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Chiral centers: The (2S,3R) configuration at the dihydroxybutan-2-yl moiety ensures stereochemical specificity.
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Benzyloxy group: A 4-(benzyloxy)phenyl substituent enhances lipophilicity, potentially influencing membrane permeability.
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tert-Butoxycarbonyl (Boc) protection: The Boc group safeguards the amine functionality during synthetic steps .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C<sub>25</sub>H<sub>33</sub>NO<sub>7</sub> |
| Molecular Weight | 459.5 g/mol |
| CAS Number | Not publicly disclosed |
| PubChem CID | 71463653 |
| Stereochemistry | (2S,3R) configuration |
The canonical SMILES string, CC(C(CO)O)OC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C, confirms the spatial arrangement of functional groups.
Spectroscopic and Computational Data
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InChIKey: LGJUQORSIRVXFT-QNGGVGCWSA-N.
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Mass spectrometry: The molecular ion peak at m/z 459.5 aligns with the theoretical molecular weight.
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Tautomerism: The presence of hydroxyl and carbonyl groups suggests potential keto-enol tautomerism under specific pH conditions .
Synthesis and Reaction Pathways
Multi-Step Synthetic Strategy
The synthesis involves sequential protection, coupling, and deprotection steps :
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Amino protection: Introduction of the Boc group to the amine precursor using di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in tetrahydrofuran (THF).
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Esterification: Coupling the Boc-protected amino acid with (2S,3R)-3,4-dihydroxybutan-2-ol via Steglich esterification (DCC/DMAP).
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Benzyloxy group installation: Williamson ether synthesis to attach the 4-benzyloxyphenyl moiety.
Critical Reaction Conditions
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Temperature: 0–25°C for Boc protection to minimize side reactions.
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Solvents: Anhydrous THF or dichloromethane to prevent hydrolysis.
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Catalysts: 4-Dimethylaminopyridine (DMAP) for efficient ester bond formation .
Purification and Characterization
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Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) achieves >95% purity.
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Crystallography: Limited data exist, but analogous compounds exhibit monoclinic crystal systems (e.g., P2<sub>1</sub> space group) .
Research Applications and Case Studies
Medicinal Chemistry
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Prodrug development: The Boc group enables controlled release of amine-containing therapeutics in vivo .
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Peptide mimetics: Incorporation into pseudopeptide backbones enhances metabolic stability.
Material Science
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